molecular formula C8H11N3O B11770997 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone CAS No. 265107-46-8

1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone

Cat. No.: B11770997
CAS No.: 265107-46-8
M. Wt: 165.19 g/mol
InChI Key: GRJYPJAIITXYGZ-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone is an organic compound with the molecular formula C8H11N3O It is a pyrimidine derivative, characterized by the presence of a dimethylamino group at the 2-position and an ethanone group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone typically involves the reaction of 2-chloro-5-dimethylaminopyrimidine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products:

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethanone group can act as a reactive site for further chemical modifications. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylpyrimidin-5-yl)ethanone
  • 1-(4-Methyl-2-morpholin-4-yl-pyrimidin-5-yl)ethanone
  • 1-(4-Methyl-2-methylsulfanyl-pyrimidin-5-yl)ethanone

Comparison: 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties This makes it more reactive in certain chemical reactions compared to its analogs

Properties

CAS No.

265107-46-8

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-[2-(dimethylamino)pyrimidin-5-yl]ethanone

InChI

InChI=1S/C8H11N3O/c1-6(12)7-4-9-8(10-5-7)11(2)3/h4-5H,1-3H3

InChI Key

GRJYPJAIITXYGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N=C1)N(C)C

Origin of Product

United States

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